Tert-butyl 3-acetylazetidine-1-carboxylate
Overview
Description
Tert-butyl 3-acetylazetidine-1-carboxylate is a heterocyclic compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is characterized by an azetidine ring substituted with an acetyl group at the 3-position and a tert-butyl carboxylate group at the 1-position . This compound is primarily used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 3-acetylazetidine-1-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of an azetidine derivative with tert-butyl chloroformate and acetyl chloride . The reaction typically takes place in the presence of a base such as triethylamine and an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature, and the product is purified through column chromatography .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis . The process may include additional steps for purification and quality control to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-acetylazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Tert-butyl 3-acetylazetidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 3-acetylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-methyleneazetidine-1-carboxylate
- Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate
- Tert-butyl carbamate
Uniqueness
Tert-butyl 3-acetylazetidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
Tert-butyl 3-acetylazetidine-1-carboxylate (CAS No. 870089-49-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₇NO₃
- Molecular Weight : 199.25 g/mol
- CAS Number : 870089-49-9
- Purity : Typically above 95% in commercial preparations
The compound features a tert-butyl group, an acetyl group, and an azetidine ring, which contribute to its chemical reactivity and biological activity.
Research indicates that this compound may interact with various biological targets, potentially influencing enzyme activity and cellular signaling pathways. The presence of the azetidine ring is particularly significant as it can mimic certain biological substrates, allowing for interactions with enzymes involved in metabolic processes.
Anticancer Activity
Several studies have reported on the anticancer potential of azetidine derivatives. For instance, compounds similar to this compound have shown promise as inhibitors of specific cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Study | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
MCF-7 (breast cancer) | 10.5 | Apoptosis induction | |
HeLa (cervical cancer) | 8.2 | Cell cycle arrest |
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes associated with metabolic disorders. For example, it has shown inhibitory effects on enzymes involved in the biosynthesis of cholesterol and triglycerides.
Case Studies
-
Study on Antitumor Activity :
A detailed investigation into the antitumor effects of azetidine derivatives was conducted, demonstrating that this compound exhibited significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and inhibition of angiogenesis. -
Metabolic Studies :
Another study focused on the metabolic impact of this compound in diabetic models, where it was found to improve insulin sensitivity and reduce blood glucose levels through modulation of key metabolic pathways.
Properties
IUPAC Name |
tert-butyl 3-acetylazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7(12)8-5-11(6-8)9(13)14-10(2,3)4/h8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFZYPWUCOYOML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733197 | |
Record name | tert-Butyl 3-acetylazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870089-49-9 | |
Record name | 1,1-Dimethylethyl 3-acetyl-1-azetidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870089-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-acetylazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-acetylazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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